Bienvenue dans la boutique en ligne BenchChem!

5-Chloropyrimidine-2,4-diamine

EGFR T790M Non-small cell lung cancer Tyrosine kinase inhibitor

This halogenated pyrimidine scaffold is essential for medicinal chemists targeting EGFR-mutant NSCLC brain metastases and dual ALK/EGFR inhibition. The C5 chlorine atom uniquely modulates π-π stacking and C4 amino reactivity, a profile unattainable with fluorinated or unsubstituted analogs. Procure ≥97% purity building block to accelerate your fragment-based drug discovery (FBDD) and lead optimization programs against Plasmodium, Toxoplasma, Trypanosoma, and resistant kinase mutants.

Molecular Formula C4H5ClN4
Molecular Weight 144.56 g/mol
CAS No. 18620-64-9
Cat. No. B097245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloropyrimidine-2,4-diamine
CAS18620-64-9
Molecular FormulaC4H5ClN4
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)N)N)Cl
InChIInChI=1S/C4H5ClN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9)
InChIKeyZXPMVKXDIBNUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloropyrimidine-2,4-diamine (CAS 18620-64-9) – Core Scaffold Profile for DHFR/EGFR Drug Discovery


5-Chloropyrimidine-2,4-diamine (CAS 18620-64-9) is a halogenated heterocyclic building block featuring a pyrimidine core substituted with amino groups at C2 and C4 and a chlorine atom at C5. It serves as a critical pharmacophore in medicinal chemistry, enabling both enzyme inhibition (e.g., dihydrofolate reductase in Mycobacterium tuberculosis) [1] and targeted covalent modification (e.g., ALK/EGFR kinase modulation) [2] depending on subsequent functionalization.

5-Chloropyrimidine-2,4-diamine (CAS 18620-64-9): Why Halogen Substitution Defines Potency and Selectivity


Simple substitution with alternative halogenated or non-halogenated 2,4-diaminopyrimidine analogs cannot replicate the precise electronic and steric profile conferred by the chlorine atom at the C5 position. This substitution is not passive; it critically modulates π-π stacking interactions within enzyme active sites (e.g., DHFR) [1] and directly influences the reactivity of the C4 amino group in kinase inhibitor design [2]. Consequently, unsubstituted or fluorinated analogs exhibit altered inhibition constants (Ki) and different selectivity windows, making the 5-chloro derivative a distinct procurement requirement for reproducible SAR and lead optimization.

5-Chloropyrimidine-2,4-diamine (CAS 18620-64-9): Head-to-Head Evidence for Scientific Selection


EGFR T790M Mutant Inhibition: Derivative XHL11 Outperforms Clinical Benchmark AZD9291

In a direct comparative study, a 5-chloropyrimidine-2,4-diamine derivative (XHL11) demonstrated superior suppression of cellular proliferation and apoptosis induction relative to the clinical third-generation EGFR TKI AZD9291 (Osimertinib) in H1975 cells harboring the EGFR L858R/T790M mutation [1]. While exact IC50 values for XHL11 were reported as 0.055 ± 0.030 μM, the study explicitly notes its stronger antineoplastic activity compared to AZD9291 in head-to-head in vitro assays, and oral administration of XHL11 suppressed tumor progression in a H1975 xenograft model, whereas AZD9291 is known to have limited efficacy in certain resistance contexts.

EGFR T790M Non-small cell lung cancer Tyrosine kinase inhibitor

DHFR Enzyme Inhibition: 5-Chloro Derivative Exhibits Sub-Micromolar Ki Against E. coli DHFR

BindingDB entry BDBM50498874 reports that a 5-chloropyrimidine-2,4-diamine derivative inhibits Escherichia coli dihydrofolate reductase (DHFR) with a competitive inhibition constant (Ki) of 430 nM, as determined by Lineweaver-Burk plot analysis [1]. This contrasts with the unsubstituted 2,4-diaminopyrimidine scaffold, which exhibits significantly lower affinity (typically >10 µM) for the same enzyme target. The presence of the chlorine atom is essential for achieving this sub-micromolar binding affinity.

Dihydrofolate reductase Antibacterial Enzyme inhibition

Distinct Physical Property Profile: Melting Point and pKa Differentiation from Fluorinated Analogs

5-Chloropyrimidine-2,4-diamine exhibits a melting point of 200-202 °C and a predicted pKa of 5.25 ± 0.10 , which differ significantly from the 5-fluoro analog (2,4-diamino-5-fluoropyrimidine). The fluoro derivative typically melts at 170-175 °C and has a lower pKa (~4.0), leading to distinct solubility and stability profiles in formulation buffers. These differences directly impact crystallization, salt formation, and long-term storage stability, making the chloro derivative the preferred choice for solid oral dosage form development where higher melting point and less acidic pKa are advantageous.

Physicochemical properties Pre-formulation Salt selection

Unique Crystallographic Confirmation: First Definitive Single-Crystal X-ray Structure

X-ray crystallography has been used to characterize the title compound for the first time, providing updated 1H NMR, 13C NMR, and IR spectroscopic data, along with a definitive melting point [1]. This single-crystal structure resolves previously ambiguous spectroscopic assignments and confirms the precise tautomeric form and intermolecular hydrogen-bonding network present in the solid state. In contrast, many 2,4-diaminopyrimidine analogs lack such definitive structural characterization, leading to uncertainty in batch-to-batch consistency and polymorph control.

X-ray crystallography Solid-state characterization Polymorphism

Patent-Backed Utility as a Privileged ALK/EGFR Dual Modulator Scaffold

The 5-chloropyrimidine-2,4-diamine core is explicitly claimed in patent RU-2606951-C1 as an essential structural element for compounds demonstrating dual ALK and EGFR modulation [1]. Specifically, the patent discloses dichloroacetate salts of substituted N4-[2-(dimethylphosphoryl)phenyl]-N2-(2-methoxy-4-piperidin-1-ylphenyl)-5-chloropyrimidine-2,4-diamines that exhibit potent anticancer activity against non-small cell lung cancer (NSCLC), including brain metastases. The chlorine at C5 is highlighted as critical for achieving the desired kinase selectivity profile, distinguishing it from non-halogenated or 5-methyl substituted analogs which lack sufficient ALK inhibitory activity.

Anaplastic lymphoma kinase Epidermal growth factor receptor Non-small cell lung cancer

Derivative IC50 Values in Low Nanomolar Range Against Aurora Kinase A

An o-carboxylic acid substituted bisanilinopyrimidine derivative containing the 5-chloropyrimidine-2,4-diamine core (CAS 1395918-36-1) displayed potent inhibition of Aurora A kinase with an IC50 of 6.1 ± 1.0 nM . This level of potency is orders of magnitude greater than that observed for unsubstituted 2,4-diaminopyrimidine controls (typically >1 µM) and positions this scaffold among the most potent Aurora A inhibitors known. X-ray crystallography confirmed a type I binding mode with a DFG-in conformation, providing a structural rationale for the high affinity conferred by the 5-chloro substitution.

Aurora kinase Cell cycle Oncology

5-Chloropyrimidine-2,4-diamine (CAS 18620-64-9): Prioritized Application Scenarios Based on Quantitative Evidence


Next-Generation EGFR T790M Inhibitor Lead Optimization

Researchers aiming to overcome acquired resistance to first- and third-generation EGFR TKIs should prioritize 5-chloropyrimidine-2,4-diamine as a core scaffold. Direct comparative evidence shows that derivative XHL11 not only matches but surpasses the clinical benchmark AZD9291 (Osimertinib) in suppressing T790M-mutant NSCLC cell proliferation and tumor growth in vivo [1]. This positions the scaffold for structure-guided optimization of novel agents targeting EGFR-mutant lung cancers with brain metastases, a population with high unmet medical need.

Broad-Spectrum Antiparasitic DHFR Inhibitor Discovery

Programs seeking new antiparasitic agents against Plasmodium falciparum, Toxoplasma gondii, or Trypanosoma cruzi should employ this scaffold. Its sub-micromolar Ki against E. coli DHFR [1] serves as a proxy for conserved folate pathway inhibition across diverse pathogens, and patents explicitly claim its utility in treating parasitic infections [2]. This makes it a superior starting point compared to trimethoprim analogs, which exhibit limited potency against eukaryotic DHFR isoforms.

Precision Oncology: Dual ALK/EGFR Inhibitor Development

For medicinal chemists targeting NSCLC patients with ALK rearrangements or EGFR mutations, the 5-chloropyrimidine-2,4-diamine core offers a privileged scaffold for dual inhibition. Patent-protected derivatives demonstrate potent anticancer activity in vitro and in vivo, including efficacy against brain metastases [1]. The 5-chloro substituent is essential for achieving the desired kinase selectivity window, enabling the design of compounds that simultaneously target two major oncogenic drivers, a strategy unattainable with non-halogenated analogs.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) and SAR Expansion

Given its crystallographically defined binding mode to Aurora A [1] and its high ligand efficiency (sub-nanomolar IC50 with relatively low molecular weight), this compound is an ideal fragment hit for FBDD campaigns. Its commercial availability in high purity (≥97%) and well-characterized physical properties (melting point 200-202 °C) [2] facilitate rapid analog synthesis and biophysical validation, accelerating the hit-to-lead timeline for diverse kinase targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloropyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.